
3-(2,2-二甲基丙基)环丁烷-1-甲醛
描述
The compound 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde is a derivative of cyclobutane carbaldehyde, which is a four-membered cyclic aldehyde. The structure of cyclobutane carbaldehyde derivatives is of interest due to their unique chemical and physical properties that arise from the strain in the four-membered ring. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their behaviors.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the inherent strain of the four-membered ring. In the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, the synthesis involved the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . This method suggests that similar photochemical processes could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and conditions.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different conformations. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central ring . This indicates that the cyclobutane ring in 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde may also exhibit a non-planar geometry, which could influence its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of cyclobutane carbaldehyde derivatives can be influenced by the ring strain and the substituents attached to the ring. For example, the photolysis of cyclopropanecarbaldehyde at 254 nm in the presence of various hydrocarbons resulted in a range of gaseous products, with the yields influenced by collisional deactivation and hydrogen abstraction mechanisms . This suggests that the photolysis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde could also lead to interesting reaction pathways, potentially influenced by the steric effects of the 2,2-dimethylpropyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is stabilized by hydrogen bonding and van der Waals interactions, as evidenced by Hirshfeld surface analysis . These interactions are likely to be significant in the crystal packing of 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde as well. Additionally, the presence of the 2,2-dimethylpropyl group could affect the compound's solubility, boiling point, and other physical properties.
科学研究应用
高度对映选择性环丙烷化
研究表明,使用设计的 3-氧代丁叉氨基钴(II)配合物,苯乙烯衍生物和重氮乙酸酯的高度对映选择性环丙烷化。这些配合物与 3-(2,2-二甲基丙基)环丁烷-1-甲醛等化合物的结构操作和反应性有关,通过它们侧链上的空间位阻和酯基团对对映选择性显示出显着影响,从而增强反选择性。N-甲基咪唑作为催化添加剂的存在加速了反应并提高了对映选择性,证明了该化合物在环境友好的条件下进行环丙烷化反应的潜力 (Ikeno et al., 2002)。
PtCl2 催化的重排和扩环
另一个应用涉及 PtCl2 催化的亚甲基环丙烷重排为环丁烯衍生物。这种转化展示了环丁烷衍生物的反应灵活性,包括那些在结构上类似于 3-(2,2-二甲基丙基)环丁烷-1-甲醛的衍生物,为高产率的环丁烯衍生物提供了途径。该过程强调了该化合物在合成具有各种取代基的环丁烯中的作用,突出了其在创建复杂分子结构中的重要性 (Fürstner & Aïssa, 2006)。
[4+2] 和 [4+3] 环加成反应
环丁烷衍生物在 [4+2] 和 [4+3] 环加成反应中用于合成高度取代的碳杂环和杂环产物的扩展用途是另一个值得注意的应用。此类转化例证了该化合物在构建复杂环状结构中的用途,为进一步的合成应用和功能材料开发奠定了基础 (Ahmed, 2003)。
属性
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)6-8-4-9(5-8)7-11/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXCSDOJDCPNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

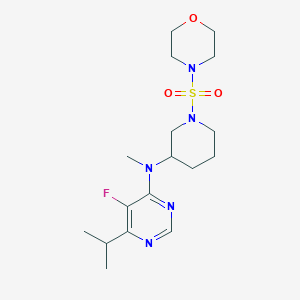
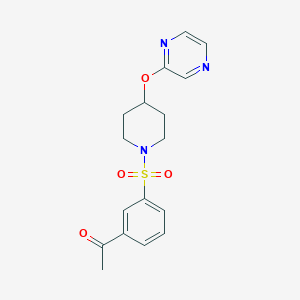

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)
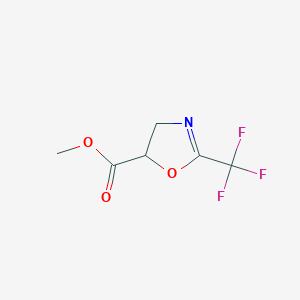
![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)
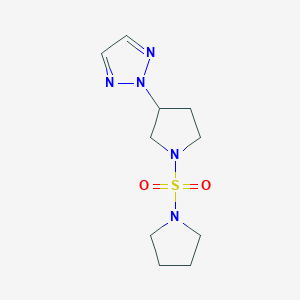
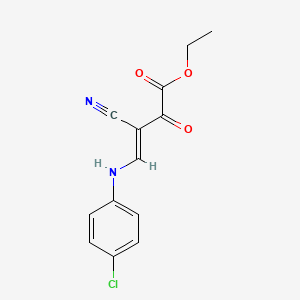
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)